Ethyl 2-{[5-(trifluoromethyl)-2-pyridinyl]sulfonyl}propanoate

Lipophilicity Drug-likeness Permeability prediction

Ethyl 2-{[5-(trifluoromethyl)-2-pyridinyl]sulfonyl}propanoate is a pyridine-2-sulfonyl ester bearing a 5-trifluoromethyl substituent and an α-methyl propanoate ester side chain. The molecule belongs to the broader class of 5-trifluoromethyl-2-sulfonylpyridines, a scaffold explored extensively for nuclear receptor modulation, including PPARβ/δ antagonism.

Molecular Formula C11H12F3NO4S
Molecular Weight 311.28
CAS No. 338962-51-9
Cat. No. B2686690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-{[5-(trifluoromethyl)-2-pyridinyl]sulfonyl}propanoate
CAS338962-51-9
Molecular FormulaC11H12F3NO4S
Molecular Weight311.28
Structural Identifiers
SMILESCCOC(=O)C(C)S(=O)(=O)C1=NC=C(C=C1)C(F)(F)F
InChIInChI=1S/C11H12F3NO4S/c1-3-19-10(16)7(2)20(17,18)9-5-4-8(6-15-9)11(12,13)14/h4-7H,3H2,1-2H3
InChIKeyHOJRUUBKFOZEKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-{[5-(trifluoromethyl)-2-pyridinyl]sulfonyl}propanoate (CAS 338962-51-9): Physicochemical Identity and In-Class Positioning


Ethyl 2-{[5-(trifluoromethyl)-2-pyridinyl]sulfonyl}propanoate is a pyridine-2-sulfonyl ester bearing a 5-trifluoromethyl substituent and an α-methyl propanoate ester side chain [1]. The molecule belongs to the broader class of 5-trifluoromethyl-2-sulfonylpyridines, a scaffold explored extensively for nuclear receptor modulation, including PPARβ/δ antagonism [2]. Structurally, it is the ethyl ester of 2-{[5-(trifluoromethyl)-2-pyridinyl]sulfonyl}propanoic acid (CAS 338962-54-2), a carboxylic acid that serves as the direct synthetic precursor and the primary in-class comparator . The chiral centre at the α-carbon of the propanoate chain raises the possibility of enantiomer-dependent pharmacological or pharmacokinetic behaviour, with the (2S)-enantiomer documented in the ChEMBL repository (CHEMBL1416572) [3].

Why Generic Substitution Fails for Ethyl 2-{[5-(trifluoromethyl)-2-pyridinyl]sulfonyl}propanoate


Within the 5-trifluoromethyl-2-sulfonylpyridine series, the ester moiety (ethyl vs. carboxylic acid vs. methyl ester) is not a conservative functional-group swap. The ethyl ester (target compound) exhibits a computed logP (XLogP3) of 2.0 [1], conferring significantly more lipophilic character than the corresponding carboxylic acid (pKa ~2.07 ), which exists predominantly in ionised form at physiological pH. This polarity difference directly affects membrane permeability, protein binding, and in vivo pharmacokinetics – parameters that determine whether the molecule serves as an orally bioavailable prodrug or a polar active metabolite [2]. Furthermore, the chiral α-carbon in the propanoate chain makes stereochemical identity critical; the (2S)-enantiomer has a distinct ChEMBL entry, indicating that biological activity data generated with racemic material or the opposite enantiomer cannot be assumed interchangeable [3]. Substituting a different ester (e.g., methyl or isopropyl) without comparative permeability, stability, or target-engagement data introduces an unquantified risk in SAR continuity.

Quantitative Differentiation Evidence for Ethyl 2-{[5-(trifluoromethyl)-2-pyridinyl]sulfonyl}propanoate vs. In-Class Analogs


Computed Lipophilicity (XLogP3) of the Ethyl Ester vs. the Carboxylic Acid Analog

The ethyl ester (target compound) possesses a computed XLogP3 of 2.0, representing a substantial lipophilicity increase over the carboxylic acid analog (CAS 338962-54-2), whose predicted pKa of 2.07 implies predominant ionisation and consequently a markedly lower logD at physiological pH. This difference is quantified as approximately 2 log units in predicted logD7.4, based on the pKa of the acid [1]. In the 5-trifluoromethyl-2-sulfonylpyridine PPARβ/δ antagonist series, ester-to-acid conversion has been associated with altered affinity and selectivity [2].

Lipophilicity Drug-likeness Permeability prediction

Predicted Boiling Point as a Purity and Handling Differentiator Between the Ethyl Ester and the Carboxylic Acid

The ethyl ester has a predicted boiling point of 408.5 ± 45.0 °C , while the corresponding carboxylic acid is predicted to boil at 457.1 ± 45.0 °C . The ~48.6 °C lower boiling point of the ester facilitates purification by distillation and may simplify solvent removal during synthesis, offering a practical advantage in kilogram-scale preparation.

Physical property Purification Formulation

Stereochemical Identity: ChEMBL Annotation of the (2S)-Enantiomer and Implications for Assay Data Interpretation

The ChEMBL database contains a distinct entry for the (2S)-enantiomer (CHEMBL1416572) but no corresponding entry for the (2R)-form or for the racemate [1][2]. This selective database annotation suggests that the (2S)-isomer has been specifically synthesised and characterised for biological testing, while the (2R)-enantiomer or racemic mix may lack publicly documented target-engagement data. For users relying on literature SAR derived from the (2S)-enantiomer, substituting racemic ethyl ester introduces 50% of an enantiomer with unknown potency.

Chirality Stereospecificity Target engagement

Molecular Weight Differential Between the Ethyl Ester and the Carboxylic Acid: Impact on Molar Dosing and Formulation Calculations

The ethyl ester has a molecular weight of 311.28 g/mol [1], compared to 283.22 g/mol for the carboxylic acid . This 28.06 g/mol difference (9.9% increase) corresponds exactly to the C2H4 mass of the ethyl group. In preclinical dosing, failing to correct for this molecular-weight difference when converting between ester and acid forms leads to a 9.9% error in administered dose of the active pharmacophore.

Formulation Dosing equivalence Analytical standard

Computed Density as an Indicator of Crystalline Packing and Formulation Behaviour Relative to the Carboxylic Acid

The predicted density of the ethyl ester is 1.366 ± 0.06 g/cm³ , notably lower than the 1.523 ± 0.06 g/cm³ predicted for the carboxylic acid . This 0.157 g/cm³ difference (10.3% lower for the ester) may reflect weaker intermolecular hydrogen bonding in the ester crystal lattice compared with the acid dimer motif, potentially influencing solubility, hygroscopicity, and powder flow characteristics.

Solid-state property Crystallinity Formulation

Evidence-Backed Application Scenarios for Ethyl 2-{[5-(trifluoromethyl)-2-pyridinyl]sulfonyl}propanoate in Scientific Procurement


Lead-Optimisation Prodrug Strategy in PPARβ/δ Antagonist Programmes

In PPARβ/δ antagonist development, the 5-trifluoromethyl-2-sulfonylpyridine scaffold requires careful modulation of acid/ester functionality to balance potency and oral bioavailability. The target ethyl ester, with an XLogP3 of 2.0 (Section 3, Evidence Item 1), provides a lipophilic prodrug form of the carboxylic acid, which is predominantly ionised at physiological pH (predicted pKa 2.07). Literature on this scaffold confirms that ester-to-acid conversion directly affects receptor affinity and subtype selectivity [1]. Researchers requiring an orally bioavailable candidate should prioritise the ethyl ester over the parent acid for in vivo PK studies.

Stereoselective Synthesis and Enantiopure Biological Testing

The (2S)-enantiomer is uniquely documented in ChEMBL (CHEMBL1416572) and the ATB repository (Section 3, Evidence Item 3), indicating that published biological data originate from the enantiopure form. Medicinal chemistry teams seeking to reproduce or extend published SAR must source the (2S)-enantiomer specifically. Ordering racemic material (CID 3775621) introduces an uncharacterised (2R)-isomer that may exhibit different target engagement, confounding dose-response interpretation and wasting assay resources.

Gram-to-Kilogram Scale-Up with Distillation-Based Purification

The predicted boiling point of 408.5 °C for the ethyl ester compared with 457.1 °C for the carboxylic acid (Section 3, Evidence Item 2) offers a 48.6 °C advantage in distillative purification. Process chemistry groups scaling up the synthesis of 5-trifluoromethyl-2-sulfonylpyridine intermediates can exploit this lower boiling point for more energy-efficient solvent removal and product distillation, reducing thermal degradation risk and improving overall yield recovery.

Accurate Molar Dosing Conversion in Pharmacological Studies

The 311.28 g/mol molecular weight of the ethyl ester differs from the 283.22 g/mol of the active acid metabolite by 28.06 g/mol (Section 3, Evidence Item 4). Preclinical pharmacology teams administering the ethyl ester as a prodrug must apply a 1.099× molar correction factor when calculating dose equivalents to the active acid species. Failure to apply this correction leads to a 9.9% systematic error in exposure calculations, potentially affecting NOAEL determinations and PK/PD modelling.

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